molecular formula C16H20N2O3S B2661797 1-(4-Ethoxyphenyl)-3-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]urea CAS No. 1351613-38-1

1-(4-Ethoxyphenyl)-3-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]urea

Cat. No.: B2661797
CAS No.: 1351613-38-1
M. Wt: 320.41
InChI Key: KNWTZBAIQBCWKB-UHFFFAOYSA-N
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Description

1-(4-Ethoxyphenyl)-3-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in medicinal chemistry, agriculture, and material science due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Ethoxyphenyl)-3-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]urea typically involves the reaction of 4-ethoxyaniline with an isocyanate derivative. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene under reflux conditions. The product is then purified using recrystallization or chromatography techniques.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles may be applied to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-(4-Ethoxyphenyl)-3-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]urea can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ethoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Sodium hydride, alkyl halides

Major Products Formed

    Oxidation: Formation of carbonyl derivatives

    Reduction: Formation of amine derivatives

    Substitution: Formation of substituted urea derivatives

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-Ethoxyphenyl)-3-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]urea depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to form hydrogen bonds and other interactions with biological molecules, influencing their function and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Methoxyphenyl)-3-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]urea
  • 1-(4-Ethoxyphenyl)-3-[2-hydroxy-2-(2-thienyl)ethyl]urea
  • 1-(4-Ethoxyphenyl)-3-[2-hydroxy-2-(3-methylphenyl)ethyl]urea

Uniqueness

1-(4-Ethoxyphenyl)-3-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]urea is unique due to the presence of the ethoxy group and the thiophene ring, which confer specific chemical properties and biological activities. These structural features may enhance its binding affinity to certain molecular targets or improve its solubility and stability.

Properties

IUPAC Name

1-(4-ethoxyphenyl)-3-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O3S/c1-3-21-13-6-4-12(5-7-13)18-16(20)17-10-14(19)15-11(2)8-9-22-15/h4-9,14,19H,3,10H2,1-2H3,(H2,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNWTZBAIQBCWKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)NCC(C2=C(C=CS2)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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